REACTION_CXSMILES
|
CCCCCCCCCCCCCCCCCC(N[C@H]([C@H](O)/C=C/CCCCCCCCCCCCC)CO[C@@H]1O[C@H](CO)[C@@H](O[C@@H]2O[C@H](CO)[C@H](O[C@@H]3O[C@H](CO)[C@H](O)[C@H](O[C@@H]4O[C@H](CO)[C@H](O)[C@H](O)[C@H]4O)[C@H]3NC(C)=O)[C@H](O[C@@:68]3(C(O)=O)[O:73][C@@H:72]([C@H:74](O)[C@H:75](O)[CH2:76]O)[C@H:71](NC(C)=O)[C@@H:70]([OH:84])[CH2:69]3)[C@H]2O)[C@H](O)[C@H]1O)=O.[CH2:108]([OH:110])[CH3:109]>>[CH3:76][C:75]1[C:74]2[CH:72]=[CH:71][C:70]([OH:84])=[CH:69][C:68]=2[O:73][C:108](=[O:110])[CH:109]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
|
Name
|
reaction solution
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to a 96-well plate for ELISA test
|
Type
|
CUSTOM
|
Details
|
by air-drying
|
Type
|
ADDITION
|
Details
|
The saliva of each experimental group was diluted 10 times with PBS
|
Type
|
ADDITION
|
Details
|
containing 1% bovine serum albumin (BSA)
|
Type
|
CUSTOM
|
Details
|
reacted for 1 hour by the addition of a biotin-
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Then, the supernatant was removed
|
Type
|
WASH
|
Details
|
The plate for ELISA test was washed several times with PBS
|
Type
|
ADDITION
|
Details
|
containing 0.05% Tween 20
|
Type
|
ADDITION
|
Details
|
Biotin-binding β-galactosidase was added
|
Type
|
WAIT
|
Details
|
The plate for ELISA test was left for a given length of time
|
Type
|
CUSTOM
|
Details
|
Then, the supernatant was removed
|
Type
|
WASH
|
Details
|
The plate for ELISA test was washed several times again with PBS
|
Type
|
ADDITION
|
Details
|
containing 0.05% Tween 20
|
Type
|
CUSTOM
|
Details
|
the contents in the plate were reacted for 30 minutes by the addition of 4-methylumbelliferyl galactose
|
Duration
|
30 min
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=O)OC2=C1C=CC(=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCCCCCCCCCCCCCCCCC(N[C@H]([C@H](O)/C=C/CCCCCCCCCCCCC)CO[C@@H]1O[C@H](CO)[C@@H](O[C@@H]2O[C@H](CO)[C@H](O[C@@H]3O[C@H](CO)[C@H](O)[C@H](O[C@@H]4O[C@H](CO)[C@H](O)[C@H](O)[C@H]4O)[C@H]3NC(C)=O)[C@H](O[C@@:68]3(C(O)=O)[O:73][C@@H:72]([C@H:74](O)[C@H:75](O)[CH2:76]O)[C@H:71](NC(C)=O)[C@@H:70]([OH:84])[CH2:69]3)[C@H]2O)[C@H](O)[C@H]1O)=O.[CH2:108]([OH:110])[CH3:109]>>[CH3:76][C:75]1[C:74]2[CH:72]=[CH:71][C:70]([OH:84])=[CH:69][C:68]=2[O:73][C:108](=[O:110])[CH:109]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
|
Name
|
reaction solution
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to a 96-well plate for ELISA test
|
Type
|
CUSTOM
|
Details
|
by air-drying
|
Type
|
ADDITION
|
Details
|
The saliva of each experimental group was diluted 10 times with PBS
|
Type
|
ADDITION
|
Details
|
containing 1% bovine serum albumin (BSA)
|
Type
|
CUSTOM
|
Details
|
reacted for 1 hour by the addition of a biotin-
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Then, the supernatant was removed
|
Type
|
WASH
|
Details
|
The plate for ELISA test was washed several times with PBS
|
Type
|
ADDITION
|
Details
|
containing 0.05% Tween 20
|
Type
|
ADDITION
|
Details
|
Biotin-binding β-galactosidase was added
|
Type
|
WAIT
|
Details
|
The plate for ELISA test was left for a given length of time
|
Type
|
CUSTOM
|
Details
|
Then, the supernatant was removed
|
Type
|
WASH
|
Details
|
The plate for ELISA test was washed several times again with PBS
|
Type
|
ADDITION
|
Details
|
containing 0.05% Tween 20
|
Type
|
CUSTOM
|
Details
|
the contents in the plate were reacted for 30 minutes by the addition of 4-methylumbelliferyl galactose
|
Duration
|
30 min
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=O)OC2=C1C=CC(=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |